molecular formula C6H5N5 B3008377 2-(1H-1,2,4-Triazol-1-yl)pyrimidine CAS No. 91159-94-3

2-(1H-1,2,4-Triazol-1-yl)pyrimidine

Cat. No. B3008377
CAS RN: 91159-94-3
M. Wt: 147.141
InChI Key: PUGWTWQIZUJSGD-UHFFFAOYSA-N
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Description

“2-(1H-1,2,4-Triazol-1-yl)pyrimidine” is a compound with the molecular weight of 147.14 . It is a powder at room temperature . The IUPAC name of this compound is also "2-(1H-1,2,4-Triazol-1-yl)pyrimidine" .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-Triazol-1-yl)pyrimidine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-(1H-1,2,4-Triazol-1-yl)pyrimidine” has been studied using various techniques . For example, the title compound, C6H5N5, is almost planar, the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° .


Chemical Reactions Analysis

Chemical reactions involving “2-(1H-1,2,4-Triazol-1-yl)pyrimidine” have been studied . For instance, the nitro groups are introduced into 4-(1H-1,2,4-triazol-1-yl)pyrimidine to substitute the hydrogen atoms successively, through which a total of 31 derivatives are constructed to look for high energy density compounds (HEDCs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-1,2,4-Triazol-1-yl)pyrimidine” have been analyzed . The compound is a powder at room temperature, with a melting point of 154-156°C . Its thermal stability and detonation performance have also been studied .

Mechanism of Action

The mechanism of action of “2-(1H-1,2,4-Triazol-1-yl)pyrimidine” and its derivatives has been investigated in the context of their biological activities . For example, molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .

Safety and Hazards

The safety and hazards associated with “2-(1H-1,2,4-Triazol-1-yl)pyrimidine” have been evaluated . The compound has a GHS07 signal word of “Warning” and hazard statements of H302, H315, H319, H335 .

Future Directions

Future research directions could involve the development of new antibacterials targeting bacterial type IIA topoisomerases , and the design of novel 1,2,4-triazole derivatives as promising anticancer agents .

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-8-6(9-3-1)11-5-7-4-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGWTWQIZUJSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-Triazol-1-yl)pyrimidine

CAS RN

91159-94-3
Record name 2-(1H-1,2,4-triazol-1-yl)pyrimidine
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